2,2,4,4-Tetramethyltetrahydrofuran

説明

Overview of Tetrahydrofuran (B95107) Scaffolds in Organic Chemistry

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a ubiquitous structural motif in organic chemistry. researchgate.net This scaffold is present in a multitude of natural products, including lignans, polyether ionophores, and macrodiolides, many of which exhibit significant biological activities. nih.gov The prevalence of the THF moiety in medicinally relevant and complex compounds has spurred considerable interest in its synthesis and derivatization. researchgate.net Saturated oxygenated heterocycles like THF are not only key components of bioactive molecules but also serve as important synthetic intermediates that can undergo ring-opening and expansion reactions. researchgate.net Consequently, a wide variety of synthetic methodologies have been developed to access substituted tetrahydrofurans. nih.govorganic-chemistry.org The ability to introduce substituents at various positions on the THF ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov

Unique Structural Considerations of 2,2,4,4-Tetramethyltetrahydrofuran

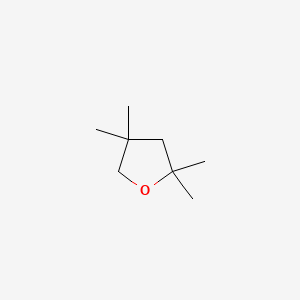

This compound, with the chemical formula C₈H₁₆O, possesses a unique structural arrangement that distinguishes it from its parent compound, tetrahydrofuran, and other derivatives. nih.gov The most prominent feature is the presence of four methyl groups situated on the carbon atoms adjacent to the ether oxygen (C2 and C4 positions). This substitution pattern introduces significant steric hindrance around the ether linkage.

A crucial consequence of this steric shielding is the compound's notable stability and resistance to peroxide formation. smolecule.com Unlike THF, which can readily form explosive peroxides upon exposure to air and light, the gem-dimethyl groups on the alpha-carbons in this compound effectively prevent this hazardous reaction. smolecule.com This inherent stability makes it a safer alternative for applications requiring prolonged storage or use under anhydrous conditions.

The IUPAC name for this compound is 2,2,4,4-tetramethyloxolane. nih.gov Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 128.21 g/mol nih.gov |

| Boiling Point | 121.1°C at 760 mmHg |

| Density | 0.818 g/cm³ |

| Flash Point | 24.3°C |

| IUPAC Name | 2,2,4,4-tetramethyloxolane nih.gov |

| CAS Number | 3358-28-9 chemeo.com |

Significance of this compound in Specific Research Domains

The distinct structural characteristics of this compound have led to its application in several specialized research areas.

As a Solvent: Due to its stability and moderate polarity, it serves as a non-polar solvent in various organic reactions. smolecule.com It has been utilized in processes such as Fischer esterification and Grignard reactions. smolecule.com Its resistance to peroxide formation makes it a safer alternative to other ether solvents like THF and hydrocarbon solvents such as toluene. smolecule.com In a study on the enantioselective protonation of enolates, this compound was employed as the solvent. thieme-connect.de It has also been used as a solvent in the preparation of aldehydes from diols. google.com

In Polymer Chemistry: The compound is utilized in the production of polymers and pressure-sensitive adhesives. smolecule.com It can facilitate high molecular weight radical-initiated polymerization. smolecule.com The stability of this compound makes it a suitable medium for polymerization reactions that might otherwise be compromised by reactive solvents. smolecule.com

In Synthetic Chemistry: The synthesis of this compound can be achieved through methods such as the acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol. smolecule.com Reductive cleavage of the tosylate of 2,2,4-trimethyl-4-hydroxymethyltetrahydrofuran using lithium aluminum hydride also yields this compound. cdnsciencepub.com Furthermore, it has been identified as a product in the catalytic pyrolysis of tomato plant waste, indicating its potential formation from biomass-derived feedstocks. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

2,2,4,4-tetramethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDGQQIVMWAIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187275 | |

| Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3358-28-9 | |

| Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003358289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 2,2,4,4 Tetramethyltetrahydrofuran

Radical Cyclization Pathways to 2,2,4,4-Tetramethyltetrahydrofuran Formation

The formation of this compound through radical cyclization is a notable pathway, particularly in the context of iso-octane oxidation.

Formation from Iso-Octyl Radical Precursors

This compound has been identified as a significant product in the low-temperature oxidation of isooctane (B107328) (2,2,4-trimethylpentane). The process is initiated by the abstraction of a hydrogen atom from the isooctane molecule, leading to the formation of various iso-octyl radicals. One of the primary radicals, the 2,5-dimethyl-2-hexyl radical, serves as a key precursor to the target molecule. The formation of this compound is particularly prominent in cool flames during the combustion of isooctane.

The generation of the precursor radical can be represented as follows: (CH₃)₃CCH₂CH(CH₃)₂ + R• → (CH₃)₂C(•)CH₂CH(CH₃)₂ + RH

Subsequent reaction with oxygen and intramolecular hydrogen transfer leads to a hydroperoxy-octyl radical, which can then undergo cyclization.

Mechanistic Elucidation of Intramolecular Cyclization Processes

The intramolecular cyclization of the appropriate iso-octyl radical to form this compound proceeds through a 5-exo-trig cyclization, a favored pathway according to Baldwin's rules for ring closure. wikipedia.org This process involves the attack of the radical center onto an oxygen atom within the same molecule, which has been formed through reaction with molecular oxygen.

The stereochemistry of such radical cyclizations can often be rationalized by considering reactant-like transition states. wikipedia.org For 5-hexenyl radicals, which are analogous to the carbon skeleton of the iso-octyl radical precursor, cyclization generally proceeds through a chair-like transition state to minimize steric interactions. harvard.edu In the case of the highly substituted iso-octyl radical, the placement of the methyl groups in pseudoequatorial positions within the transition state would be favored to reduce steric strain, influencing the stereochemical outcome of the cyclization. However, radical reactions are often not highly stereoselective, and a mixture of diastereomers could be expected if chiral centers are formed. youtube.com

Computational studies on similar radical cyclizations, such as those of substituted hexenyl radicals, utilize methods like Density Functional Theory (DFT) to model the transition states and predict the activation energies for different cyclization modes (e.g., exo vs. endo). scirp.orgresearchgate.net These studies indicate that 5-exo cyclizations generally have lower activation barriers than the corresponding 6-endo cyclizations. researchgate.netcapes.gov.br

Hypothetical and Exploratory Synthetic Routes to this compound

Beyond its formation as a byproduct of combustion, the targeted synthesis of this compound can be envisioned through several hypothetical and exploratory routes.

Proposed Dehydration Reactions in Controlled Syntheses

A plausible and direct synthetic route to this compound is the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol (B89615). capes.gov.brorganic-chemistry.org This intramolecular cyclization would proceed via protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent nucleophilic attack by the remaining hydroxyl group would lead to the formation of the tetrahydrofuran (B95107) ring.

The proposed reaction is as follows: (CH₃)₂C(OH)CH₂CH₂C(OH)(CH₃)₂ + H⁺ → (CH₃)₂C(OH)CH₂CH₂C(OH₂⁺)(CH₃)₂ → (CH₃)₂C(OH)CH₂CH₂C⁺(CH₃)₂ + H₂O → this compound + H⁺

This type of reaction is a common method for the synthesis of cyclic ethers from diols.

Catalytic Approaches for Tetramethyltetrahydrofuran Ring Closure

Various catalytic systems could be explored for the synthesis of this compound. Heteropoly acids have been shown to be effective catalysts for the dehydration of 2,5-dimethyl-2,5-hexanediol to yield cyclic ethers. capes.gov.brorganic-chemistry.org Other solid acid catalysts, such as zeolites, could also be employed to facilitate the ring closure, potentially offering advantages in terms of catalyst separation and reusability.

Furthermore, transition-metal-catalyzed reactions could provide alternative pathways. For instance, methods developed for the synthesis of other substituted tetrahydrofurans, such as palladium-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols, could potentially be adapted for a suitable precursor to this compound. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Formation Efficiency

The efficiency of forming this compound is highly dependent on the chosen pathway and the specific reaction conditions.

For the radical cyclization pathway occurring during iso-octane oxidation, the yield of this compound is influenced by factors such as temperature, pressure, and the fuel-to-air ratio. The formation of this cyclic ether is a hallmark of the low-temperature combustion regime. Optimizing for its production in this context would involve carefully controlling these parameters to favor the specific radical intermediates and reaction channels that lead to its formation over other combustion products.

In the case of controlled synthetic routes , such as the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol, the reaction conditions can be more directly manipulated to enhance the yield.

Table 1: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Effect on Reaction | Considerations for Optimization |

| Catalyst | Influences reaction rate and selectivity. | The choice between homogeneous acids (e.g., sulfuric acid) and heterogeneous catalysts (e.g., heteropoly acids, zeolites) will affect reaction conditions, workup, and catalyst recyclability. Catalyst loading should be optimized to maximize conversion without promoting side reactions. |

| Temperature | Affects the rate of dehydration and potential side reactions like elimination. | The temperature should be high enough to facilitate the cyclization but low enough to prevent the formation of undesired alkene byproducts. |

| Solvent | Can influence the solubility of the diol and the stability of intermediates. | A non-participating, high-boiling solvent might be advantageous for achieving the required reaction temperature. |

| Reaction Time | Determines the extent of conversion of the starting material. | The reaction time should be sufficient for complete conversion of the diol but should be minimized to prevent product degradation or the formation of byproducts. |

By systematically investigating these parameters, it would be possible to develop a high-yield synthesis of this compound.

Reactivity and Reaction Mechanism Studies of 2,2,4,4 Tetramethyltetrahydrofuran

Participation in Complex Chemical Reaction Networks

2,2,4,4-Tetramethyltetrahydrofuran is recognized as a cyclic ether formed during the low-temperature oxidation of iso-octane. Iso-octane is a primary reference fuel for gasoline, and understanding the formation of intermediates like this compound is essential for developing detailed chemical kinetic models of gasoline combustion. The formation of such cyclic ethers is a key feature of the low-temperature oxidation mechanism of alkanes.

Kinetic studies of iso-octane combustion have provided insights into the reactivity of this compound as an intermediate. Experiments have shown that the mole fraction of this compound varies with temperature and pressure during combustion, indicating its active participation in the reaction network. For instance, in the combustion of iso-octane, the concentration of this compound is observed to peak at lower temperatures, characteristic of an intermediate species in the low-temperature combustion regime. The addition of this compound to surrogate jet fuels has been found to increase ignition delay times, and it contributes to the formation of other combustion intermediates such as acetone (B3395972) and olefins under low-temperature conditions.

| Pressure (bar) | Temperature Range (°C) | Observation | Source |

|---|---|---|---|

| 1, 10, and 20 | ~500 - 800 | Peak mole fraction observed, indicating its role as a low-temperature combustion intermediate. |

Theoretical Investigations of Reaction Pathways and Transition States

While specific theoretical studies on this compound are limited, the principles of radical abstraction and cyclization in similar ether compounds can be applied to understand its likely reaction pathways.

Computational models for similar ethers, such as tetrahydrofuran (B95107) (THF) and its methylated derivatives, have been developed to understand their combustion chemistry. researchgate.net For this compound, radical abstraction would likely occur at the C-H bonds. However, the presence of four methyl groups at the 2 and 4 positions introduces significant steric hindrance and alters the electron distribution within the molecule compared to unsubstituted THF.

The primary sites for hydrogen abstraction by radicals (like •OH) would be the methylene (B1212753) groups in the ring and the methyl groups. The tertiary C-H bonds, if any, would be more susceptible to abstraction, but in this compound, all carbons bearing methyl groups are quaternary. The stability of the resulting radical would determine the most favored abstraction site. Following abstraction, the resulting radical can undergo various reactions, including cyclization to form bicyclic compounds, though this is less likely for a saturated five-membered ring, or more commonly, ring-opening reactions.

The energy profiles for the reactions of this compound would be influenced by the stability of the transition states and the final products. For radical abstraction, the C-H bond dissociation energy is a key factor. In the absence of specific data for this molecule, we can infer from related compounds that the C-H bonds on the ring are likely to have different bond dissociation energies than those on the methyl groups.

| Reaction Type | Description | Influencing Factors |

|---|---|---|

| Radical Abstraction | Removal of a hydrogen atom by a radical species (e.g., •OH). | C-H bond dissociation energies, steric hindrance from methyl groups. |

| Ring Opening | Scission of the C-O or C-C bonds in the tetrahydrofuran ring. | Stability of the resulting radical or carbocation intermediates. |

| Beta-Scission | Decomposition of a radical intermediate by breaking a C-C bond beta to the radical center. | Temperature and the structure of the radical. |

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of this compound is also governed by the forces acting within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecularly, the molecule's conformation is determined by the balance of torsional strain and steric interactions between the methyl groups. The four methyl groups introduce significant steric hindrance, which can influence the approach of reactants and the stability of transition states. khanacademy.org The electron-donating nature of the methyl groups also affects the electron density on the ether oxygen and the carbon atoms of the ring, thereby influencing its reactivity towards electrophiles and nucleophiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,4,4 Tetramethyltetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy provides critical insights into the carbon framework and proton environments of 2,2,4,4-tetramethyltetrahydrofuran, confirming its molecular symmetry and connectivity.

The 13C NMR spectrum of this compound is simplified by the molecule's symmetry. The molecule possesses a C2 axis of symmetry bisecting the C5-O bond and the C3-C4 bond, which renders certain carbon atoms chemically equivalent. Consequently, fewer signals than the total number of carbon atoms are observed. libretexts.org Specifically, the four methyl groups are equivalent, the two quaternary carbons (C2 and C4) are equivalent, and the two methylene (B1212753) carbons (C3 and C5) are equivalent. This results in a spectrum with only three distinct signals.

A representative 13C NMR spectrum shows signals at distinct chemical shifts corresponding to these three unique carbon environments. nih.gov The quaternary carbons (C2, C4) bonded to the oxygen atom are significantly deshielded, while the methyl carbons attached to them appear at a much higher field. The methylene carbons (C3, C5) reside at an intermediate chemical shift.

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Chemical Shift (δ) ppm | Data Source |

|---|---|---|

| C2, C4 (Quaternary) | ~78.7 | nih.gov |

| C3, C5 (Methylene) | ~48.5 | nih.gov |

| -CH3 (Methyl) | ~28.6 | nih.gov |

The 1H NMR spectrum of this compound further confirms its symmetrical structure. Due to the rapid conformational flexibility (pseudorotation) typical of five-membered rings, the protons on equivalent carbons average their magnetic environments. researchgate.net This leads to two primary signals:

A singlet for the twelve equivalent protons of the four methyl groups.

A singlet for the four equivalent protons of the two methylene groups (C3-H2 and C5-H2).

Table 2: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm Range | Multiplicity | Integration |

|---|---|---|---|

| C5-H2 | ~3.6-3.8 | Singlet | 2H |

| C3-H2 | ~1.5-1.7 | Singlet | 2H |

| -CH3 | ~1.1-1.3 | Singlet | 12H |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

Mass Spectrometry for Molecular Fragmentation and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound through analysis of its fragmentation patterns.

GC-MS is routinely used to assess the purity of this compound and to confirm its identity. nih.gov In a GC-MS analysis, the compound is first separated from any impurities on a gas chromatography column based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to reference spectra in databases like that of the NIST Mass Spectrometry Data Center. nih.govnist.gov

The electron ionization (EI) mass spectrum of this compound provides valuable structural information based on how the molecular ion breaks apart. The molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 128 g/mol . nist.gov

The most prominent fragmentation pathway involves the loss of a methyl group (•CH3, mass of 15 Da), which is a characteristic α-cleavage for ethers. This cleavage results in a highly abundant fragment ion at m/z 113. This fragment is likely stabilized by the oxygen atom. Further fragmentation can occur, leading to other smaller ions that help to piece together the original structure. nih.gov

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Significance | Data Source |

|---|---|---|---|

| 128 | [C8H16O]+• | Molecular Ion (M+•) | nist.gov |

| 113 | [M - CH3]+ | Loss of a methyl radical (base peak) | nih.govnist.gov |

| 70 | [C4H6O]+• or [C5H10]+• | Result of ring cleavage | nist.gov |

| 55 | [C4H7]+ | Further fragmentation | nist.gov |

| 43 | [C3H7]+ | Isopropyl cation or further fragmentation | nist.gov |

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu The IR spectrum of this compound is characterized by absorptions typical of a saturated aliphatic ether.

The most notable features in the spectrum are:

C-H Stretching: Strong absorptions in the 2850-3000 cm-1 region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH3) and methylene (-CH2-) groups. nist.gov

C-H Bending: Absorptions in the 1300-1500 cm-1 region correspond to the various bending vibrations (scissoring, rocking) of the C-H bonds.

C-O-C Stretching: A strong, characteristic absorption band for the ether linkage (C-O-C asymmetric stretch) is typically prominent in the 1050-1150 cm-1 region. nist.gov This is often the most diagnostic peak for identifying the ether functional group.

The absence of absorptions for O-H (around 3200-3600 cm-1) or C=O (around 1650-1750 cm-1) groups confirms the purity and the saturated ether structure of the compound.

Table 4: Key IR Absorption Bands for this compound

| Frequency Range (cm-1) | Vibrational Mode | Intensity | Data Source |

|---|---|---|---|

| 2970 - 2870 | C-H Stretch (Aliphatic) | Strong | nist.gov |

| 1470 - 1450 | C-H Bend (Methylene/Methyl) | Medium | nist.gov |

| 1380 - 1365 | C-H Bend (gem-dimethyl) | Medium-Strong | nist.gov |

| ~1115 | C-O-C Asymmetric Stretch | Strong | nist.gov |

Vapor Phase Infrared Spectroscopy for Characteristic Absorptions

Vapor phase infrared (IR) spectroscopy is a powerful tool for examining the vibrational modes of a molecule in an environment free from intermolecular interactions that are present in condensed phases. The gas-phase IR spectrum of this compound, available through resources like the NIST Mass Spectrometry Data Center, presents a detailed map of its molecular vibrations. nist.govnist.gov

The spectrum is dominated by strong absorptions in the C-H stretching region and the fingerprint region, which contains the complex vibrations characteristic of the molecule's unique structure. The key absorption bands are primarily associated with the stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups, as well as the C-O-C ether linkage.

The most prominent features in the spectrum are the C-H stretching vibrations, which appear in the 2800-3000 cm⁻¹ range. The presence of four methyl groups results in strong, sharp peaks corresponding to both symmetric and asymmetric stretching modes. The ether C-O-C stretching vibration is another key diagnostic peak, typically observed in the 1150-1050 cm⁻¹ region for cyclic ethers. udayton.edu The gem-dimethyl groups at the C2 and C4 positions introduce characteristic bending (scissoring, wagging, twisting, and rocking) vibrations, which contribute to the complexity of the fingerprint region. udayton.edu

A summary of the significant peaks from the vapor phase IR spectrum of this compound is provided below.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2970 | Strong | Asymmetric C-H stretching (CH₃ groups) |

| ~2870 | Medium-Strong | Symmetric C-H stretching (CH₃ groups) |

| ~1470 | Medium | Asymmetric CH₃ bending (scissoring) |

| ~1380 & ~1365 | Strong | Gem-dimethyl group bending (umbrella mode), often split |

| ~1100 | Strong | Asymmetric C-O-C stretching |

| ~950 | Medium | C-C stretching and CH₃ rocking |

Data is synthesized from representative spectra of substituted tetrahydrofurans and may differ slightly from specific experimental measurements. nist.govnist.govnist.gov

Interpretation of Vibrational Fingerprints for Structural Differentiation

The vibrational spectrum of a molecule, particularly in the "fingerprint region" (roughly 1500 cm⁻¹ to 500 cm⁻¹), is unique and serves as a molecular identifier. The interpretation of this fingerprint is crucial for differentiating between structural isomers, which have the same molecular formula but different atomic arrangements. youtube.com

The vibrational fingerprint of this compound is distinct from its parent compound, tetrahydrofuran (B95107), and its other isomers, such as 2,2,5,5-tetramethyltetrahydrofuran (B83245).

Comparison with Tetrahydrofuran: Unsubstituted tetrahydrofuran (THF) has a simpler IR spectrum. nist.gov The introduction of four methyl groups at the C2 and C4 positions in this compound leads to several key spectral changes:

Increased complexity in the C-H stretching region: The spectrum shows strong absorptions for methyl C-H bonds, which are absent in the C-H region of pure THF that only contains methylene groups.

Prominent gem-dimethyl vibrations: The presence of two gem-dimethyl groups gives rise to a characteristic strong doublet around 1380-1365 cm⁻¹, which is a hallmark of this substitution pattern and absent in THF.

Shifts in ring vibrations: The mass loading of the methyl groups on the tetrahydrofuran ring alters the frequencies of the ring's own vibrational modes, including the C-O-C stretch and various C-C stretching and ring puckering motions. capes.gov.br

Differentiation from Isomer 2,2,5,5-Tetramethyltetrahydrofuran: Structural isomers like 2,2,4,4- and 2,2,5,5-tetramethyltetrahydrofuran (C₈H₁₆O) have identical molecular weights but differ in the placement of their methyl groups. nih.govnih.gov This difference in symmetry and structure leads to distinct vibrational fingerprints. While both isomers would show strong C-H and gem-dimethyl group absorptions, the specific frequencies and coupling of these vibrations with the tetrahydrofuran ring would differ.

Computational and Theoretical Investigations of 2,2,4,4 Tetramethyltetrahydrofuran

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, ranging from ab initio techniques to density functional theory (DFT), allow for the precise determination of molecular geometries and electronic features.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 2,2,4,4-tetramethyltetrahydrofuran dictates many of its physical and chemical properties. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a cyclic molecule like this compound, this process also involves conformational analysis to identify different spatial arrangements (conformers) and their relative energies.

The tetrahydrofuran (B95107) ring is known for its flexibility, and the presence of four methyl groups introduces significant steric interactions that influence the preferred conformation. Theoretical studies on similar substituted cyclohexanes and other cyclic ethers have demonstrated the power of computational methods to determine the most stable conformers. nobelprize.orgacs.org For this compound, computational analysis would reveal the puckering of the five-membered ring and the orientation of the methyl groups that minimize steric strain. While specific studies on the conformational analysis of this compound are not abundant in publicly available literature, the methodologies are well-established. Such an analysis would typically involve scanning the potential energy surface by systematically changing key dihedral angles within the molecule to map out the energy landscape and identify all stable conformers.

Table 1: Representative Conformational Data from Theoretical Studies of Cyclic Ethers (Note: This table is illustrative of the type of data obtained from conformational analysis and is based on general knowledge of cyclic ether studies, not specific published data for this compound.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |

|---|---|---|

| Envelope | 0.0 | C-O-C-C |

| Twist | 1.5 | C-C-C-C |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, DFT calculations could be employed to determine the energies and shapes of its HOMO and LUMO. The HOMO is expected to be localized primarily on the oxygen atom due to its lone pairs of electrons, making this site susceptible to attack by electrophiles. The LUMO would likely be distributed among the C-O and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. While specific FMO analyses for this compound are not readily found in literature, the principles of FMO theory provide a clear framework for predicting its chemical behavior.

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: This table presents hypothetical data to illustrate the output of FMO analysis.)

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.5 | Oxygen |

| LUMO | 2.1 | C-O, C-C bonds |

| HOMO-LUMO Gap | 11.6 | - |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their movements, interactions, and conformational changes over time. nih.gov

Solvent-Molecule Interactions

While this compound can act as a solvent, understanding its interactions when it is a solute is also important, particularly in complex mixtures like fuels. MD simulations can model the interactions between a single molecule of this compound and surrounding solvent molecules. These simulations can reveal information about the solvation shell, including the preferred orientation and distance of solvent molecules. This is particularly relevant in understanding its behavior in reaction media, where solvent interactions can influence reactivity. For instance, in a study of lithium diethylamide reactions, this compound was used as a co-solvent to probe the effects of the medium on the reaction mechanism. nih.gov

Conformational Fluxionality Studies

The tetrahydrofuran ring and its substituents are not static but are in constant motion. MD simulations can capture the dynamic transitions between different conformations of this compound. By simulating the molecule over a period of time, it is possible to observe the ring puckering and the rotation of the methyl groups, providing a measure of the molecule's flexibility and the timescales of these motions. This "conformational fluxionality" is important for understanding how the molecule might interact with other species and how it behaves in different environments. rsc.org

Development and Validation of Kinetic Mechanisms Incorporating this compound

A key area where this compound has been studied is in the context of combustion chemistry, specifically as a product of iso-octane oxidation. llnl.govresearchgate.net Detailed chemical kinetic mechanisms are complex models that describe the many elementary reactions that occur during combustion. The development and validation of these mechanisms are essential for accurately simulating and predicting combustion phenomena. osti.gov

Experimental studies, such as those conducted in rapid compression machines and jet-stirred reactors, have identified this compound as a significant intermediate product during the low-temperature oxidation of iso-octane. osti.govuniv-lille.fr These experiments provide crucial data, such as concentration profiles of various species over time, which are used to validate and refine kinetic models. The formation of this compound is an important pathway in the complex reaction network of iso-octane combustion. researchgate.net Kinetic models that accurately predict the formation and consumption of this compound are considered more robust and reliable. llnl.govosti.gov For instance, a detailed chemical kinetic mechanism for iso-octane oxidation was developed and validated against a wide range of experimental data, where the formation of cyclic ethers like this compound is a key feature of the low-temperature reaction pathways. researchgate.netosti.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Iso-octane |

| Lithium diethylamide |

Structural Modification and Derivative Chemistry of 2,2,4,4 Tetramethyltetrahydrofuran

Potential for Regioselective Functionalization

The chemical reactivity of 2,2,4,4-tetramethyltetrahydrofuran is profoundly influenced by the presence of four methyl groups, which create significant steric shielding around the ether oxygen and the adjacent carbon atoms. This steric hindrance dramatically reduces the susceptibility of the α-protons to deprotonation, a common pathway for the functionalization of simpler cyclic ethers like tetrahydrofuran (B95107) (THF).

Despite this inherent inertness, the potential for regioselective functionalization lies predominantly at the less sterically hindered β-position (C3 and C5 methylene (B1212753) groups). Theoretical studies and comparisons with similarly substituted cyclic systems suggest that radical-based transformations could offer a viable route to introduce functionality. For instance, reactions involving radical species that are sufficiently reactive to abstract a hydrogen atom from a methylene group could initiate a cascade of reactions leading to substituted derivatives.

Table 1: Comparison of Bond Dissociation Energies (BDE) for C-H Bonds in Tetrahydrofurans

| Compound | Position | Bond Dissociation Energy (kcal/mol) |

| Tetrahydrofuran | α-C-H | ~92 |

| Tetrahydrofuran | β-C-H | ~98 |

| This compound | β-C-H | Estimated to be slightly lower than in THF due to tertiary carbon influence, but precise experimental data is scarce. |

The challenge remains in identifying reaction conditions that can overcome the activation energy for C-H bond cleavage at the β-position without leading to undesired side reactions or decomposition of the starting material.

Synthesis of Novel Derivatives for Specific Research Probes

The synthesis of novel derivatives of this compound is a largely unexplored area, primarily due to the compound's low reactivity. However, the development of such derivatives could be of significant interest for creating specific research probes. For example, the introduction of reporter groups, such as fluorescent tags or spin labels, at a specific position on the ring could allow for the study of molecular interactions in various chemical and biological systems.

One hypothetical approach to synthesizing such probes could involve a multi-step sequence starting with the regioselective introduction of a functional handle, such as a halogen atom, at the β-position. This halogenated derivative could then serve as a precursor for a variety of subsequent transformations, including nucleophilic substitution or cross-coupling reactions, to attach the desired probe moiety.

Table 2: Hypothetical Synthetic Pathway to a Fluorescently Labeled this compound Derivative

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Regioselective Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat or UV light | 3-Bromo-2,2,4,4-tetramethyltetrahydrofuran |

| 2 | Azide Introduction | Sodium Azide (NaN₃), Polar Aprotic Solvent (e.g., DMF) | 3-Azido-2,2,4,4-tetramethyltetrahydrofuran |

| 3 | "Click" Chemistry | Alkyne-functionalized fluorophore, Copper(I) catalyst | Fluorescently labeled this compound derivative |

This table represents a conceptual synthetic route, as detailed experimental procedures for these specific transformations on this compound are not well-documented.

The successful synthesis of such derivatives would hinge on the development of robust methods for the initial regioselective functionalization step.

Mechanistic Aspects of Ring-Opening and Ring-Expansion Reactions

The ring-opening and ring-expansion reactions of this compound are expected to be significantly more challenging than those of unsubstituted THF. The steric bulk of the four methyl groups provides a formidable barrier to nucleophilic attack at the α-carbons, which is a key step in many ring-opening mechanisms.

Theoretical calculations could provide valuable insights into the energetics of potential ring-opening pathways. For instance, density functional theory (DFT) could be employed to model the transition states and intermediates involved in acid-catalyzed ring-opening with various nucleophiles.

Ring-expansion reactions, which typically involve the rearrangement of a carbocation intermediate, would also face significant hurdles. The formation of a larger ring from the sterically crowded this compound framework would likely be entropically and sterically disfavored.

Future Research Directions and Unexplored Avenues for 2,2,4,4 Tetramethyltetrahydrofuran

Investigation of Catalytic Transformations Involving the Tetramethyltetrahydrofuran Core

The tetrahydrofuran (B95107) ring is a cornerstone of many catalytic processes, including ring-opening polymerizations and various functionalization reactions. organic-chemistry.orgnih.gov However, the reactivity of the 2,2,4,4-tetramethyltetrahydrofuran core is expected to be significantly dampened by steric hindrance. Research on its isomer, 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), has shown that the four methyl groups effectively conceal the ethereal oxygen, leading to lower basicity compared to traditional ethers and an inability to form hazardous peroxides. york.ac.ukrsc.org A similar effect is anticipated for the 2,2,4,4-isomer, rendering it resistant to many standard catalytic conditions.

Future research should focus on developing highly active and specialized catalyst systems capable of overcoming this steric barrier. While homogeneous catalysts often struggle with sterically crowded substrates, certain heterogeneous catalysts with highly accessible surface active sites may prove more effective. nih.gov Investigations could explore:

Ring-Opening Reactions: Designing robust Lewis or Brønsted acid catalysts to initiate ring-opening. nih.gov The significant steric hindrance may necessitate extreme conditions or novel catalytic approaches to facilitate the cleavage of the C-O bond.

C-H Functionalization: Employing advanced catalytic methods, such as those involving transition metals like nickel or iron, for the selective functionalization of the C-H bonds on the ring. organic-chemistry.org The gem-dimethyl groups make the α-protons inaccessible, shifting focus to the C3 and C5 positions.

Stereoselective Synthesis: While the target molecule is achiral, catalytic methods could be used to introduce functional groups that create new stereocenters, drawing inspiration from the vast literature on the stereoselective synthesis of other substituted tetrahydrofurans. nih.gov

A comparative approach, benchmarking against the reactivity of THF and other methylated derivatives, would be crucial in quantifying the impact of the unique substitution pattern.

Table 1: Illustrative Catalytic Systems for Tetrahydrofuran Derivatives and Future Research Targets

| Catalyst Type | Reaction | Target Transformation for this compound | Research Challenge |

|---|---|---|---|

| Solid Acids (e.g., H₃PW₁₂O₄₀) nih.gov | Cationic Ring-Opening Polymerization | Controlled Ring-Opening | Overcoming extreme steric hindrance at the ether oxygen. |

| Palladium Catalysts organic-chemistry.org | Carboalkoxylation of γ-hydroxy alkenes | C-C and C-O bond formation | Activating the hindered THF core for insertion reactions. |

| Iron Catalysts organic-chemistry.org | α-C(sp³)-H Activation | Functionalization at C3/C5 positions | Directing the catalyst away from the shielded α-positions. |

| Pt-Ni Alloy (Heterogeneous) nih.gov | Diastereoselective Hydrogenation | Selective reduction of functionalized derivatives | Designing substrates where the steric bulk can direct stereochemistry. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanisms of any potential reactions involving this compound requires sophisticated analytical tools. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are indispensable for studying transient intermediates and reaction progress without disturbing the system. spectroscopyonline.comnih.gov Given the anticipated low reactivity of the compound, these methods would be critical for optimizing reaction conditions and identifying subtle chemical changes.

Future avenues for spectroscopic investigation include:

In-Situ FTIR and Raman Spectroscopy: These techniques can be used to monitor reactions in real-time by tracking the characteristic vibrational frequencies of functional groups. acs.orgyoutube.com For instance, the C-O stretching band of the ether could be monitored to detect ring-opening or complexation with a catalyst. fiveable.me An attenuated total reflectance (ATR) probe could be inserted directly into the reaction vessel to collect spectra continuously. youtube.com

High-Pressure NMR Spectroscopy: For reactions requiring high pressure and temperature, such as certain catalytic cycles, in-situ high-pressure NMR can provide detailed structural information on intermediates and products as they form.

These techniques would provide invaluable kinetic data, helping to elucidate reaction mechanisms that are currently only speculative.

Table 2: Potential Applications of In-Situ Spectroscopy for this compound Research

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| In-Situ FTIR Spectroscopy nih.gov | Real-time concentration of reactants, products, and key intermediates. | Monitoring attempted catalytic ring-opening by observing the disappearance of the C-O ether stretch. |

| In-Situ Raman Spectroscopy acs.org | Quantitative analysis of reaction components, especially in heterogeneous systems. | Tracking the conversion of starting materials in real-time during heterogeneous catalysis. |

| Process NMR Spectroscopy | Detailed structural elucidation of species in the reaction mixture over time. | Identifying and characterizing intermediates in solution during solvent-effect studies or slow reactions. |

Broader Roles in Advanced Materials Science Research (excluding material properties directly)

While the direct material properties of this compound are outside this scope, its role as a building block or processing aid in the synthesis of advanced materials is a significant and unexplored avenue. The use of related compounds like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a green, bio-based solvent for various polymerization reactions highlights the potential for substituted ethers in this field. researchgate.netscispace.com

More compellingly, the isomer 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) has been successfully used as a solvent to produce high molecular weight polymers for applications like pressure-sensitive adhesives. york.ac.ukrsc.org Its stability and non-peroxide forming nature make it a safer alternative to other ethers and hydrocarbon solvents. rsc.org Future research on this compound should investigate its utility in similar contexts:

As a Monomer: Investigating its potential for ring-opening polymerization, despite the steric challenges. If successful, it would introduce a bulky, rigid, and stable cyclic unit into polymer backbones, potentially creating materials with unique architectures.

As a Specialty Solvent or Additive: Evaluating its performance as a stable, non-polar, non-peroxide forming reaction medium for the synthesis of other polymers or sensitive organometallic reagents. Its low basicity could be advantageous in reactions where the solvent must be non-coordinating. rsc.org

As a Precursor for Other Monomers: Exploring catalytic transformations that could convert it into a functionalized monomer, which could then be used in conventional polymerization processes.

Development of Predictive Models for Chemical Behavior in Complex Systems

Given the lack of empirical data, computational chemistry and molecular modeling offer a powerful and efficient path to predicting the behavior of this compound. scirp.org These predictive models can guide experimental work by identifying promising reaction pathways and predicting physical properties. mit.eduresearchgate.net

Future research should focus on:

Quantum Chemistry Calculations: Using Density Functional Theory (DFT) to calculate electronic structure, molecular orbitals, and reactivity descriptors. This can predict the most likely sites for nucleophilic or electrophilic attack and estimate the activation energies for hypothetical reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in various solvents and at different temperatures to predict properties like solubility, diffusion, and conformational dynamics.

Hansen Solubility Parameter (HSP) Prediction: Employing computational tools like HSPiP, which has been used to model the isomer 2,2,5,5-TMTHF, to predict its solubility characteristics and identify suitable applications as a solvent. rsc.org

These models would create a foundational understanding of the molecule's intrinsic properties, accelerating its development and integration into practical chemical applications.

Table 3: Predictive Modeling Approaches for this compound

| Modeling Technique | Predicted Properties | Research Application |

|---|---|---|

| Density Functional Theory (DFT) scirp.org | Electronic structure, reactivity indices, reaction energetics. | Predicting reaction mechanisms and identifying the most reactive sites on the molecule. |

| Molecular Dynamics (MD) | Solvent-solute interactions, conformational preferences, transport properties. | Simulating behavior in complex mixtures to guide its use as a specialty solvent. |

| Hansen Solubility Parameters (HSPiP) rsc.org | Solubility in various media, solvent compatibility. | Screening for potential applications as a replacement for conventional solvents. |

| Machine Learning (ML) Models mit.edu | Reaction outcomes, retrosynthesis pathways. | Predicting potential successful reactions based on data from related hindered ethers. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。